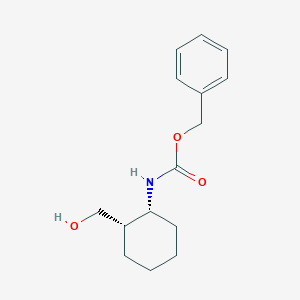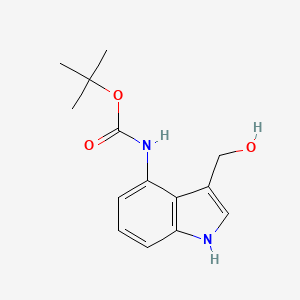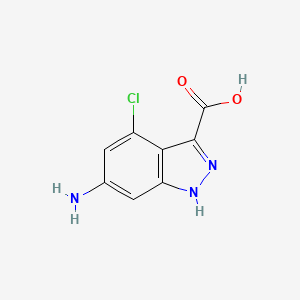
Ácido 6-amino-4-cloro-1H-indazol-3-carboxílico
Descripción general
Descripción
6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Aplicaciones Científicas De Investigación
6-Amino-4-chloro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and apoptosis, making them important targets in the treatment of diseases such as cancer .
Mode of Action
It has been suggested that the 1h-indazole-3-amine structure, a common feature in indazole derivatives, is an effective hinge-binding fragment . In the case of the drug Linifanib, this structure binds effectively with the hinge region of tyrosine kinase . This interaction could potentially lead to the inhibition of kinase activity, thereby affecting cell proliferation and survival.
Biochemical Pathways
It has been suggested that indazole derivatives can affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . These pathways play a crucial role in regulating cell death and division, and their disruption can lead to the death of cancer cells.
Result of Action
It has been suggested that indazole derivatives can exhibit promising inhibitory effects against certain cancer cell lines . For instance, one study found that a particular indazole derivative exhibited a promising inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia .
Análisis Bioquímico
Biochemical Properties
6-Amino-4-chloro-1H-indazole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclo-oxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is significant in the context of anti-inflammatory responses, as COX-2 is involved in the production of pro-inflammatory mediators like prostaglandins. Additionally, 6-Amino-4-chloro-1H-indazole-3-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinase-13 (MMP-13), an enzyme that degrades extracellular matrix components . These interactions highlight the compound’s potential in modulating inflammatory and degenerative processes.
Cellular Effects
6-Amino-4-chloro-1H-indazole-3-carboxylic acid exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis . This compound affects cell signaling pathways, particularly those involving the Bcl2 family of proteins and the p53/MDM2 pathway . By modulating these pathways, 6-Amino-4-chloro-1H-indazole-3-carboxylic acid can influence gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with the active sites of MMP-13, preventing the degradation of extracellular matrix components . These binding interactions are crucial for the compound’s anti-inflammatory and anti-degenerative effects. Furthermore, 6-Amino-4-chloro-1H-indazole-3-carboxylic acid can modulate gene expression by affecting transcription factors and signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 6-Amino-4-chloro-1H-indazole-3-carboxylic acid can lead to sustained inhibition of COX-2 and MMP-13 activities, resulting in persistent anti-inflammatory and anti-degenerative effects . The compound’s efficacy may decrease over time due to potential degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without noticeable toxic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
6-Amino-4-chloro-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions involving glutathione and glucuronic acid . These metabolic processes are essential for the compound’s detoxification and elimination from the body. Additionally, 6-Amino-4-chloro-1H-indazole-3-carboxylic acid can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by solute carrier transporters, which facilitate its uptake into target cells . Once inside the cells, 6-Amino-4-chloro-1H-indazole-3-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is determined by specific targeting signals and post-translational modifications . The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, 6-Amino-4-chloro-1H-indazole-3-carboxylic acid can be transported to the nucleus, where it modulates gene expression by interacting with transcription factors . These subcellular localizations are essential for the compound’s biological activity and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid typically involves the cyclization of ortho-substituted aromatic compounds. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Another approach includes the use of diazotization reagents to convert ortho-aminobenzacetamides to the corresponding indazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) under controlled temperature conditions (e.g., 60°C) is common. Hydrazine hydrate and sodium acetate are frequently used as reagents in these processes .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indazole derivatives.
Comparación Con Compuestos Similares
6-Amino-3-chloro-1H-indazole: Shares a similar structure but differs in the position of the chlorine atom.
5-Chloro-1H-indazole-3-carboxylic acid: Another indazole derivative with a different substitution pattern.
4-Amino-1H-indazole-3-carboxylic acid: Lacks the chlorine atom but has similar biological activities.
Uniqueness: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and chloro groups on the indazole ring enhances its potential for diverse chemical modifications and applications .
Propiedades
IUPAC Name |
6-amino-4-chloro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZAEXCINRTQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646181 | |
| Record name | 6-Amino-4-chloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-31-3 | |
| Record name | 6-Amino-4-chloro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-4-chloro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


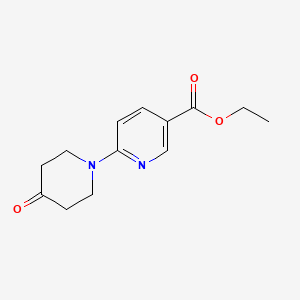

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)
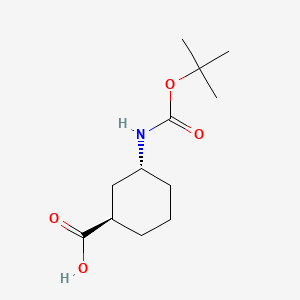

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)
